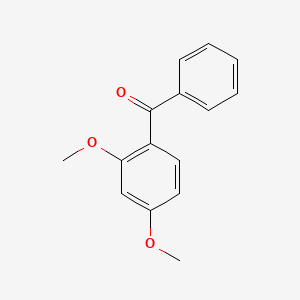

(2,4-Dimethoxyphenyl)(phenyl)methanone

Overview

Description

“(2,4-Dimethoxyphenyl)(phenyl)methanone” is an organic compound with the CAS Number: 3555-84-8 . It has a molecular weight of 242.27 . Its IUPAC name is (2,4-dimethoxyphenyl)(phenyl)methanone . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of (2,4-dimethoxyphenyl)(phenyl)methanone involves a series of reactions . It can be synthesized from condensation of an equimolar quantity of aryl (3- hydroxy-2, 4-dimethoxyphenyl) methanones and 5-(bromomethyl)-3- phenyl-4,5-dihydroisoxazole in DMF solvent by employing anhydrous potassium carbonate (K2CO3) as a base .Molecular Structure Analysis

The InChI code for (2,4-Dimethoxyphenyl)(phenyl)methanone is 1S/C15H14O3/c1-17-12-8-9-13 (14 (10-12)18-2)15 (16)11-6-4-3-5-7-11/h3-10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

(2,4-Dimethoxyphenyl)(phenyl)methanone is a powder that is stored at room temperature . It has a melting point of 82-84 degrees Celsius .Scientific Research Applications

Chemical Synthesis and Structural Analysis : This compound has been studied for its role in chemical reactions, such as selective O-demethylation during bromination (Çetinkaya et al., 2011). Researchers have also investigated the bromination of related diarylmethanones, focusing on synthesizing novel compounds and analyzing their structures using spectroscopic methods (Çeti̇nkaya, 2017).

Potential Anticancer Applications : Studies have explored the use of derivatives of (2,4-Dimethoxyphenyl)(phenyl)methanone in anticancer therapies. For example, Hayakawa et al. (2004) synthesized a biologically stable derivative expected to have prolonged activity in the human body as an anticancer agent (Hayakawa et al., 2004). Another study focused on the synthesis of derivatives as potent anti-tumor agents, highlighting the potential of these compounds in cancer treatment (Hayakawa et al., 2004).

Antimicrobial and Antioxidant Properties : Research has also delved into the antimicrobial and antioxidant properties of (2,4-Dimethoxyphenyl)(phenyl)methanone derivatives. Thirunarayanan (2015) synthesized methanones with reported antimicrobial and antioxidant activities, suggesting their potential in pharmaceutical applications (G.Thirunarayanan, 2015).

Enzyme Inhibition Studies : The compound and its derivatives have been evaluated for their inhibitory effects on various enzymes. Çetinkaya et al. (2014) synthesized derivatives that showed inhibitory effects on carbonic anhydrase isoenzymes, which are relevant to various physiological processes and diseases (Çetinkaya et al., 2014).

Analytical and Theoretical Studies : The compound has been the subject of analytical studies, such as its role in electrooxidation and theoretical calculations, highlighting its importance in fundamental chemistry research (Lucas et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit photochromic properties . This means they can change their color when exposed to light, which could potentially influence their interaction with targets.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It’s worth noting that the photochromic properties of similar compounds can be influenced by light exposure .

properties

IUPAC Name |

(2,4-dimethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVXYKPKRAMYDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethoxyphenyl)(phenyl)methanone | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942417.png)

![N-(3,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2942424.png)

![2-Cyclopropyl-1-[1-(6-methylpyrazin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2942427.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2942431.png)

![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)

![6-[(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B2942438.png)

![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)